4-Fluorophenyl 4-tert-butylbenzoate
Description
4-Fluorophenyl 4-tert-butylbenzoate is an aromatic ester characterized by a 4-fluorophenyl ester group attached to a 4-tert-butyl-substituted benzoate backbone. Its molecular formula is C₁₇H₁₇FO₂, and it is structurally related to other benzoate derivatives, such as methyl 4-tert-butylbenzoate (CAS 26537-19-9) and adamantane-1-carboxylate derivatives . The tert-butyl group enhances steric bulk and lipophilicity, while the fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C17H17FO2 |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
(4-fluorophenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)13-6-4-12(5-7-13)16(19)20-15-10-8-14(18)9-11-15/h4-11H,1-3H3 |
InChI Key |
YSRZWASKOSVHBK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Differences
The 4-fluorophenyl group in 4-fluorophenyl 4-tert-butylbenzoate introduces steric and electronic effects distinct from other substituents:
- Nonplanar Geometry: Steric repulsion between the 4-fluorophenyl group and the benzoate backbone causes a perpendicular orientation of the fluorophenyl ring relative to the planar core . This contrasts with naphtho-annulated porphyrins lacking fluorophenyl groups, which remain planar .
- Comparison with Halogenated Analogs : In compounds like N-(4-halophenyl)maleimides, fluorine substitution (IC₅₀ = 5.18 µM) shows inhibitory potency comparable to larger halogens (e.g., iodine, IC₅₀ = 4.34 µM), suggesting electronic effects dominate over steric bulk in biological activity .
Table 1: Structural Comparison of Benzoate Derivatives
Host-Guest Binding and Cyclodextrin Interactions
The tert-butyl group in this compound enhances binding to β-cyclodextrin (β-CD) derivatives, but methylation patterns on β-CD significantly modulate affinity:
- Binding Constants (K) : Native β-CD binds 4-tert-butylbenzoate with K = 1,240 M⁻¹, while 2,3-dimethyl-β-CD shows reduced binding (K = 100 M⁻¹) due to steric hindrance .
- Comparison with Adamantane-1-carboxylate : Adamantane derivatives exhibit higher binding constants (K > 2,000 M⁻¹) due to their rigid, complementary geometry with β-CD cavities .
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